molecular formula C6H12N4O2 B560627 Photo-lysine

Photo-lysine

Cat. No.: B560627
M. Wt: 172.19 g/mol
InChI Key: CQTOOIGELCPQPJ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Photo-lysine is a lysine-based photo-reactive amino acid that incorporates a photo-cross-linker, such as diazirine, into the side chain of natural lysine. This modification allows this compound to capture proteins that bind lysine post-translational modifications. It is widely used in chemical biology and proteomics to study protein-protein interactions and protein modifications.

Scientific Research Applications

Photo-lysine has a wide range of applications in scientific research, including:

    Chemistry: Used in photo-affinity labeling to study protein-ligand interactions.

    Biology: Employed in proteomics to identify protein-protein interactions and post-translational modifications.

    Medicine: Utilized in drug discovery to identify new drug targets and binding sites.

    Industry: Applied in the development of photo-responsive polymers and materials

Mechanism of Action

The mechanism of action of Photo-lysine involves its incorporation into proteins by native mammalian translation machinery . Upon UV light irradiation, it allows for photoaffinity labeling of cellular targets and protein-protein interactions to form a covalent bond . This enables the capture and identification of proteins that recognize lysine post-translational modifications .

Future Directions

The development of complementary Photo-arginine/lysine tools to explore the interactomes of Arg and Lys hPTMs has been suggested . This could pave the way for future investigation of related epigenetic mechanisms including but not limited to hPTMs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of photo-lysine involves the incorporation of a photo-cross-linker into the side chain of lysine. One common method is to use diazirine as the photo-cross-linker. The synthesis typically involves the following steps:

  • Protection of the amino and carboxyl groups of lysine.
  • Introduction of the diazirine group into the side chain.
  • Deprotection of the amino and carboxyl groups to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of high-cell density cultures and recombinant expression systems can enhance the production efficiency of this compound-labeled proteins .

Chemical Reactions Analysis

Types of Reactions: Photo-lysine undergoes various chemical reactions, including:

    Photo-cross-linking: Upon UV irradiation, the diazirine group in this compound generates highly reactive carbenes that form covalent bonds with adjacent molecules.

    Substitution Reactions: The diazirine group can be substituted with other functional groups to modify the properties of this compound.

Common Reagents and Conditions:

    UV Irradiation: Used to activate the diazirine group for photo-cross-linking.

    Diazirine Precursors: Used in the synthesis of this compound.

Major Products:

    Covalent Adducts: Formed when this compound reacts with target proteins during photo-cross-linking.

Comparison with Similar Compounds

Photo-lysine is unique due to its ability to capture proteins that bind lysine post-translational modifications. Similar compounds include:

This compound stands out for its specificity in capturing lysine-binding proteins and its versatility in various research applications.

Properties

IUPAC Name

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTOOIGELCPQPJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1(N=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)C1(N=N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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